1,3-Disubstituted Piperidine Core Delivers >680-Fold Superior BChE Inhibitory Potency Over the 1,4-Disubstituted Regioisomer
In a systematic SAR study of N-benzylpiperidine-based BChE inhibitors, the 1,3-disubstituted piperidine scaffold—directly derived from tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate—produced inhibitors with dramatically greater potency than the corresponding 1,4-disubstituted regioisomers derived from the 4-ylmethyl analog [1]. The most potent 1,3-disubstituted inhibitor (compound 3, carrying a (CH₂)₂NMe₂ substituent) achieved an IC₅₀ of 0.00103 µM (1.03 nM) against human BChE, whereas the 1,4-disubstituted comparator (compound 32/VII, (CH₂)₂OMe substituent) exhibited an IC₅₀ of 0.702 µM—a 681-fold difference in potency [1]. The study authors explicitly concluded that 'a 1,3-disubstituted piperidine is superior to a 1,4-disubstituted analog' for maintaining BChE inhibitory activity [1].
| Evidence Dimension | Inhibitory potency against human butyrylcholinesterase (huBChE) |
|---|---|
| Target Compound Data | Compound 3 (1,3-disubstituted series derived from target compound scaffold): IC₅₀ = 0.00103 ± 0.00004 µM vs huBChE |
| Comparator Or Baseline | Compound 32/VII (1,4-disubstituted series, derived from 4-ylmethyl analog CAS 173340-23-3): IC₅₀ = 0.702 ± 0.033 µM vs huBChE |
| Quantified Difference | 681-fold greater potency for the 1,3-disubstituted scaffold (IC₅₀ ratio: 0.702 / 0.00103 ≈ 681) |
| Conditions | Ellman's spectrophotometric method; human recombinant BChE; butyrylthiocholine iodide substrate; pH 8.0; mean ± SE of at least two independent experiments [1] |
Why This Matters
The regiospecific 1,3-substitution pattern is not an interchangeable design choice; it is a pharmacophoric requirement for achieving nanomolar-to-picomolar target engagement, directly determining whether a compound progresses as a viable CNS-active lead.
- [1] Košak U, Brus B, Knez D, et al. The Magic of Crystal Structure-Based Inhibitor Optimization: Development of a Butyrylcholinesterase Inhibitor with Picomolar Affinity and In Vivo Activity. J. Med. Chem., 2018, 61(1): 119–139. Table 1; IC₅₀ values for compound 3 (1,3-series) and compound 32/VII (1,4-series). View Source
